ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
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Overview
Description
ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(PROP-2-EN-1-YL)AMINO]ACETATE: Shares a similar structure but lacks the thiazole ring.
2-AMINOTHIAZOLE: Contains the thiazole ring but differs in the side chain structure.
Uniqueness
ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its combination of the thiazole ring and the ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[2-(prop-2-enylcarbamothioylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-3-5-12-10(17)14-11-13-8(7-18-11)6-9(15)16-4-2/h3,7H,1,4-6H2,2H3,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWVFMVQQUUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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